7-Bromo-5-fluoroquinazolin-2-amine

Lipophilicity Drug-likeness Physicochemical Properties

7-Bromo-5-fluoroquinazolin-2-amine (CAS 1379341-83-9) is a heterocyclic building block belonging to the 2-aminoquinazoline class, a privileged scaffold in medicinal chemistry for developing kinase inhibitors. The compound features a unique substitution pattern with a bromine atom at the C7-position and a fluorine atom at the C5-position on the quinazoline core.

Molecular Formula C8H5BrFN3
Molecular Weight 242.05 g/mol
CAS No. 1379341-83-9
Cat. No. B1377235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-fluoroquinazolin-2-amine
CAS1379341-83-9
Molecular FormulaC8H5BrFN3
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=CN=C(N=C21)N)F)Br
InChIInChI=1S/C8H5BrFN3/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H,(H2,11,12,13)
InChIKeyDIHXWNSPRGKGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-fluoroquinazolin-2-amine (CAS 1379341-83-9): A Dual-Halogenated 2-Aminoquinazoline Scaffold for Targeted Kinase Inhibitor Design


7-Bromo-5-fluoroquinazolin-2-amine (CAS 1379341-83-9) is a heterocyclic building block belonging to the 2-aminoquinazoline class, a privileged scaffold in medicinal chemistry for developing kinase inhibitors [1]. The compound features a unique substitution pattern with a bromine atom at the C7-position and a fluorine atom at the C5-position on the quinazoline core . This specific arrangement of halogens is of interest for structure-activity relationship (SAR) studies, as both the position and nature of halogen substituents on the quinazoline ring are known to modulate biological activity, physicochemical properties, and synthetic versatility .

Why 7-Bromo-5-fluoroquinazolin-2-amine Cannot Be Replaced by Other Halogenated 2-Aminoquinazolines in SAR-Driven Programs


The precise position of halogen atoms on the 2-aminoquinazoline core critically dictates target binding affinity, selectivity, and pharmacokinetic profile, making simple substitution with regioisomeric or mono-halogenated analogs scientifically invalid without re-optimization [1]. For example, moving the bromine from the C7 to the C6 position or relocating the fluorine from C5 to C6 has been shown to alter steric and electronic interactions within the kinase ATP-binding pocket, potentially leading to a loss of potency [2]. Furthermore, the combination of bromine and fluorine provides a unique lipophilic and electronic profile that cannot be replicated by a single halogen or different halogen pairs, impacting both target engagement and ADME properties .

Quantitative Differentiation of 7-Bromo-5-fluoroquinazolin-2-amine from Its Closest Structural Analogs


Increased Lipophilicity (XLogP3) Versus 7-Bromoquinazolin-2-amine Enhances Membrane Permeability Potential

The introduction of a fluorine atom at the C5-position of 7-bromoquinazolin-2-amine increases the computed lipophilicity. 7-Bromo-5-fluoroquinazolin-2-amine has an XLogP3 value of 2.0, compared to 1.9 for the non-fluorinated analog 7-bromoquinazolin-2-amine . This modest increase in lipophilicity can translate to improved passive membrane permeability, a key parameter for intracellular target engagement.

Lipophilicity Drug-likeness Physicochemical Properties

Higher Molecular Weight Differentiates from Mono-Halogenated 2-Aminoquinazolines, Influencing Bulk Properties

7-Bromo-5-fluoroquinazolin-2-amine has a molecular weight of 242.05 g/mol, which is significantly higher than its mono-halogenated analogs . This difference impacts bulk properties such as melting point, boiling point, and solubility, and can be a critical factor in formulation and handling.

Molecular Weight Drug-likeness Physicochemical Properties

Unique Regioisomeric Identity Enables Distinct SAR Exploration Compared to 7-Bromo-6-fluoroquinazolin-2-amine

The position of the fluorine atom is a critical determinant of biological activity. 7-Bromo-5-fluoroquinazolin-2-amine positions the fluorine at the C5 carbon, whereas its closest regioisomer, 7-bromo-6-fluoroquinazolin-2-amine (CAS 2653327-01-4), places it at C6 . Literature on 2-aminoquinazoline A2A receptor antagonists demonstrates that the position of substituents on the quinazoline core directly impacts binding affinity; for example, a bulky bromine at C6 prevents proper binding due to steric clash, while substitution at C7 is optimal [1]. This suggests that the C5-fluoro, C7-bromo pattern is a distinct chemical probe for exploring a unique region of chemical space.

Regioisomerism Structure-Activity Relationship Kinase Selectivity

Orthogonal Synthetic Handles Enable Divergent Chemical Elaboration Compared to Mono-Halogenated Scaffolds

The presence of both a bromine atom (a good leaving group for palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig) and a fluorine atom (susceptible to nucleophilic aromatic substitution) provides two chemically distinct sites for sequential functionalization . In contrast, mono-halogenated analogs like 7-bromoquinazolin-2-amine offer only a single reactive handle, limiting the diversity of accessible derivatives without additional functionalization steps.

Synthetic Chemistry Cross-Coupling Library Synthesis

High-Impact Application Scenarios for 7-Bromo-5-fluoroquinazolin-2-amine Based on Differential Evidence


Kinase Inhibitor SAR Libraries Targeting the ATP-Binding Pocket

The C7-bromo, C5-fluoro pattern provides a distinct steric and electronic profile for probing the hydrophobic back pocket of kinase ATP-binding sites. The increased lipophilicity (XLogP3 = 2.0) compared to mono-halogenated analogs can enhance membrane permeability, making this scaffold suitable for designing cell-active probes . Its use is supported by the established role of 2-aminoquinazoline as a kinase inhibitor scaffold [1].

Divergent Synthesis of Focused Compound Libraries

The orthogonal reactivity of the C7-Br and C5-F groups enables sequential functionalization, allowing medicinal chemists to rapidly generate diverse analogues from a single starting material. This is particularly valuable in hit-to-lead campaigns where exploring multiple vectors from the core scaffold is essential .

A2A Adenosine Receptor Antagonist Development

Literature confirms that 2-aminoquinazolines with a bromine atom at the C7 position exhibit optimal binding affinity for the A2A adenosine receptor, a target for neurodegenerative diseases and cancer immunotherapy [1]. The 5-fluoro substitution on this compound offers an additional point of modification for fine-tuning selectivity and pharmacokinetic properties, making it a potential advanced intermediate for next-generation A2A antagonists.

Intermediate for PI3K Inhibitor Synthesis

Patents such as CN-112979615-A describe quinazoline-urea compounds as PI3K inhibitors, and 7-bromo-5-fluoroquinazolin-2-amine is listed as a relevant intermediate in the synthesis of these therapeutically important molecules . Procuring this specific intermediate ensures fidelity to the published synthetic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-5-fluoroquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.